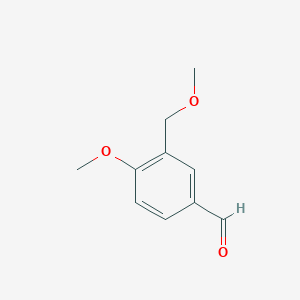![molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4](/img/structure/B1361501.png)
2-[(3-Chloroanilino)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Most of the compounds have shown anti-inflammatory activity with a moderate-to-excellent activity range .Molecular Structure Analysis
The molecular structure of 2-[(3-Chloroanilino)methylidene]propanedinitrile includes a molecular weight of 203.63 g/mol. The InChI is 1S/C10H7ClN4/c11-8-2-1-3-9 (4-8)15-10 (14)7 (5-12)6-13/h1-4,15H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Chloroanilino)methylidene]propanedinitrile include a molecular weight of 203.63 g/mol. The compound has a complexity of 338 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Antibacterial Activity
Compounds structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile have been synthesized and evaluated for antibacterial activities, indicating potential in medicinal chemistry (Al-Adiwish et al., 2012).
Spectral and Structural Analysis
Vibrational, NMR spectra, and ab initio calculations have been conducted on related compounds, aiding in understanding their molecular conformations and structural properties (Gatial et al., 1999).
Applications in Material Science
Nonlinear Optical Materials
Research on compounds with similar structures has shown alternating single/double-bond behavior, significant for understanding the properties of nonlinear optical materials (Gainsford et al., 2007).
Photochemical Studies
Photochemical monoalkylation studies involving propanedinitrile, a core structure in related compounds, have implications in the synthesis of materials and intermediates for chemical reactions (Ohashi et al., 2008).
Chemical Synthesis and Reactivity
Synthetic Routes and Reactions
Investigations into the synthesis and reactions of various derivatives, including those structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile, have been conducted, contributing to the development of new synthetic methods and understanding of chemical reactivity (Victory et al., 1993).
Coordination Compounds
Research has focused on the formation of coordination compounds with various metals, utilizing derivatives structurally similar to the target compound, potentially relevant in catalysis and material chemistry (Gulea et al., 2013).
properties
IUPAC Name |
2-[(3-chloroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBMOMRNHVYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279162 |
Source


|
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloroanilino)methylidene]propanedinitrile | |
CAS RN |
6288-52-4 |
Source


|
| Record name | NSC56178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)









![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)
